Ethyl (E,Z)-2,4-decadienoate

Description

ethyl (2E,4Z)-deca-2,4-dienoate has been reported in Euglena gracilis with data available.

Ethyl 2Z,4E-decadienoic acid is a flavouring material.

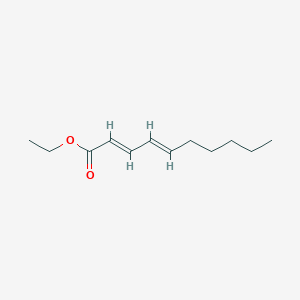

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E,4Z)-deca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8-,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCRGEVPIBLWAY-QNRZBPGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041357 | |

| Record name | Ethyl (2E,4Z)-deca-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow oil; light fruity note | |

| Record name | Ethyl trans-2-cis-4-decadienoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

70.00 to 72.00 °C. @ 0.05 mm Hg | |

| Record name | Ethyl 2Z,4E-decadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in fat; Insoluble in water, soluble (in ethanol) | |

| Record name | Ethyl trans-2-cis-4-decadienoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.917-0.920 | |

| Record name | Ethyl trans-2-cis-4-decadienoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3025-30-7, 7328-34-9 | |

| Record name | Ethyl (E,Z)-2,4-decadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3025-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2E,4Z)-decadienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Decadienoic acid, ethyl ester, (2E,4Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl (2E,4Z)-deca-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (2E,4Z)-2,4-decadienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (2E,4E)-2,4-decadienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2,4-DECADIENOATE, (2E,4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79P6KS9Y5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2Z,4E-decadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Occurrence of Ethyl (E,Z)-2,4-decadienoate in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E,Z)-2,4-decadienoate, a significant contributor to the characteristic aroma of pears, is a naturally occurring ester found in a variety of plants.[1][2] This volatile organic compound, often referred to as "pear ester," is not only crucial for the flavor profile of several fruits but also plays a role in plant-insect interactions, acting as a kairomone.[1] This technical guide provides a comprehensive overview of the natural plant sources of this compound, its biosynthesis, quantitative data, and the analytical methodologies used for its identification and quantification.

Natural Plant Sources

This compound has been identified as a key aroma component in a range of fruits. Its presence is most prominently associated with Bartlett pears (Pyrus communis), where it is a character-impact compound.[3] Other notable plant sources include various apple cultivars (Malus domestica), Concord grapes (Vitis labrusca), and quince (Cydonia oblonga).[1][2] While its presence in these fruits is well-documented, quantitative data across different species and cultivars can vary significantly.

Quantitative Data of this compound in Plant Sources

The concentration of this compound varies considerably among different plant species and even between cultivars of the same species. The following table summarizes the available quantitative data for this compound in various pear cultivars. At present, specific quantitative data for apple, Concord grape, and quince varieties remains limited in publicly accessible scientific literature.

| Plant Source | Cultivar | Plant Part | Concentration (ng/g) | Reference |

| Chinese Pear (Pyrus spp.) | Anli | Fruit | 1.13 | (Zhang et al., 2023) |

| Chinese Pear (Pyrus spp.) | Jianbali | Fruit | Not specified | (Zhang et al., 2023) |

| Chinese Pear (Pyrus spp.) | Nanguoli | Fruit | 3.06 | (Zhang et al., 2023) |

Biosynthesis of this compound

The biosynthesis of this compound in plants primarily follows the lipoxygenase (LOX) pathway, which utilizes fatty acids as precursors. This pathway is a key process in the formation of many volatile compounds that contribute to fruit aroma.[4] The essential steps leading to the synthesis of this C10 ester are outlined below.

The initial substrate for the pathway is linoleic acid, an 18-carbon unsaturated fatty acid. Through a series of enzymatic reactions involving lipoxygenase (LOX), hydroperoxide lyase (HPL), alcohol dehydrogenase (ADH), and alcohol acyltransferase (AAT), linoleic acid is converted into this compound.

Experimental Protocols: Extraction and Quantification

The analysis of volatile compounds like this compound from plant matrices is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method is favored for its sensitivity, solvent-free nature, and ease of automation.[5][6][7]

Generalized HS-SPME-GC-MS Protocol

1. Sample Preparation:

-

Homogenization: A known weight of fresh plant material (e.g., 5 grams of fruit pulp) is homogenized.

-

Vial Preparation: The homogenized sample is placed in a headspace vial (e.g., 20 mL).

-

Internal Standard: A known concentration of an internal standard (e.g., 2-octanol) is added to the vial for quantification purposes.

-

Salting Out: To enhance the release of volatile compounds into the headspace, a salt solution (e.g., saturated NaCl) can be added.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A suitable SPME fiber is chosen based on the polarity of the target analyte. For esters like this compound, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.[5]

-

Incubation and Extraction: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a set time (e.g., 30 minutes) to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the analytical column.

-

Chromatographic Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up over time to facilitate the separation of compounds with different volatilities.

-

Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard.

References

- 1. Ethyl decadienoate - Wikipedia [en.wikipedia.org]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 6. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biosynthesis of Ethyl (E,Z)-2,4-Decadienoate: A Key Aroma Compound in Pears

An In-depth Technical Guide for Researchers and Scientists

Ethyl (E,Z)-2,4-decadienoate is a crucial volatile organic compound that imparts the characteristic ripe and fruity aroma to many pear varieties, particularly Bartlett pears.[1][2] Its biosynthesis is a complex process involving multiple enzymatic steps, primarily through the lipoxygenase (LOX) pathway, which utilizes fatty acids as precursors. This guide provides a detailed overview of the biosynthetic pathway, experimental protocols for key enzymes, and quantitative data to facilitate further research in this area.

The Biosynthetic Pathway

The formation of this compound in pears originates from the breakdown of long-chain fatty acids, primarily linoleic acid.[3][4] The pathway involves a series of enzymatic reactions catalyzed by lipoxygenase (LOX), hydroperoxide lyase (HPL), alcohol dehydrogenase (ADH), and alcohol acyltransferase (AAT).[3][5][6] While the general pathway for the formation of many fruit esters is well-understood, the specific steps leading to the C10 decadienoate structure with its characteristic conjugated double bonds are still under investigation. A proposed pathway, integrating the known enzymatic steps with plausible intermediates, is outlined below.

Initial Steps: From Linoleic Acid to Aldehyde Precursors

The biosynthesis is initiated by the enzymatic release of linoleic acid from membrane lipids. This free linoleic acid then enters the lipoxygenase (LOX) pathway.

-

Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of linoleic acid to form 9- and 13-hydroperoxides of linoleic acid (9-HPOD and 13-HPOD).[3][7]

-

Hydroperoxide Lyase (HPL): The hydroperoxide intermediates are then cleaved by HPL. While the cleavage of 13-HPOD is known to produce C6 aldehydes, the specific cleavage of a hydroperoxide leading to a C10 aldehyde precursor for decadienoate in pears is an area of active research. It is hypothesized that a specific HPL activity or a subsequent enzymatic step modifies the initial cleavage product.[6][8][9]

Formation of the C10 Backbone and Conjugated Double Bonds

The formation of the characteristic C10 chain with (E,Z)-2,4-conjugated double bonds is a critical and less understood part of the pathway. It is proposed that a combination of β-oxidation and desaturation steps are involved.

-

β-Oxidation: The C18 fatty acid hydroperoxide or a derivative may undergo a limited number of β-oxidation cycles to shorten the carbon chain to C10.[10][11][12] This process would generate a C10 acyl-CoA intermediate.

-

Desaturation and Isomerization: A series of desaturase and isomerase enzymes are likely responsible for introducing the conjugated double bonds with the specific (E,Z) stereochemistry. The exact enzymes involved in this process in pears have not yet been fully characterized.

Final Steps: Formation of this compound

The final steps of the pathway involve the reduction of the aldehyde precursor and its subsequent esterification.

-

Alcohol Dehydrogenase (ADH): The C10 decadienal is reduced to its corresponding alcohol, (E,Z)-2,4-decadien-1-ol, by ADH.[3]

-

Alcohol Acyltransferase (AAT): This enzyme catalyzes the final step, which is the esterification of (E,Z)-2,4-decadien-1-ol with ethanol (B145695) to produce this compound. The availability of ethanol and the specificity of the AAT enzyme are crucial for the production of this specific ethyl ester.[3][6][13]

Figure 1: Proposed biosynthetic pathway of this compound in pears.

Experimental Protocols

This section provides detailed methodologies for the key enzymes involved in the biosynthesis of this compound.

Quantification of Fatty Acid Precursors by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract and quantify the concentration of linoleic acid in pear tissue.

Methodology:

-

Lipid Extraction: Homogenize frozen pear tissue powder in a chloroform:methanol (2:1, v/v) solution. After centrifugation, collect the lower organic phase containing the lipids.

-

Saponification and Methylation: Saponify the lipid extract with methanolic NaOH and then methylate the free fatty acids using BF3-methanol to form fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: Analyze the FAMEs using a GC-MS system equipped with a suitable capillary column (e.g., DB-23).[14]

-

Injection: Splitless injection of 1 µL of the sample.

-

Oven Program: A temperature gradient program is used to separate the FAMEs. For example, start at 50°C, ramp to 250°C at a rate of 4°C/min, and hold for 5 min.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-550.

-

-

Quantification: Identify and quantify linoleic acid methyl ester by comparing its retention time and mass spectrum with that of an authentic standard. Use an internal standard (e.g., heptadecanoic acid) for accurate quantification.[15]

Lipoxygenase (LOX) Activity Assay

Objective: To measure the activity of lipoxygenase in pear fruit extracts.

Methodology:

-

Enzyme Extraction: Homogenize fresh pear tissue in an ice-cold extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) containing polyvinylpyrrolidone (B124986) (PVP) and a reducing agent like dithiothreitol (B142953) (DTT). Centrifuge the homogenate and use the supernatant as the crude enzyme extract.

-

Assay Mixture: The reaction mixture contains the enzyme extract and linoleic acid as the substrate in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.5).

-

Activity Measurement: Monitor the formation of conjugated dienes (the product of LOX activity) by measuring the increase in absorbance at 234 nm using a spectrophotometer.[16]

-

Calculation: Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of the hydroperoxide product.

Hydroperoxide Lyase (HPL) Activity Assay

Objective: To determine the activity of hydroperoxide lyase in pear fruit extracts.

Methodology:

-

Enzyme Extraction: Prepare the enzyme extract as described for the LOX assay.

-

Substrate Preparation: Prepare the hydroperoxide substrate (e.g., 9- or 13-hydroperoxide of linoleic acid) by reacting linoleic acid with a commercial lipoxygenase.

-

Assay Mixture: The reaction mixture consists of the enzyme extract and the hydroperoxide substrate in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.5).[8]

-

Activity Measurement: The activity of HPL can be determined by monitoring the decrease in the hydroperoxide substrate concentration at 234 nm or by quantifying the aldehyde products formed using a colorimetric assay with dinitrophenylhydrazine (DNPH).[8][9]

Alcohol Dehydrogenase (ADH) Activity Assay

Objective: To measure the activity of alcohol dehydrogenase in pear fruit extracts.

Methodology:

-

Enzyme Extraction: Prepare the enzyme extract as described for the LOX assay.

-

Assay Mixture: The reaction mixture contains the enzyme extract, the alcohol substrate (e.g., decadienol), and NAD+ in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.8).

-

Activity Measurement: Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of NADH.

Alcohol Acyltransferase (AAT) Activity Assay

Objective: To determine the activity of alcohol acyltransferase in pear fruit extracts.

Methodology:

-

Enzyme Extraction: Prepare the enzyme extract as described for the LOX assay.

-

Assay Mixture: The reaction mixture contains the enzyme extract, the alcohol substrate ((E,Z)-2,4-decadien-1-ol), and the acyl-CoA substrate (acetyl-CoA or a longer chain acyl-CoA) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).[13]

-

Activity Measurement: The AAT activity can be determined by quantifying the ester product formed using GC-MS. Alternatively, a coupled spectrophotometric assay can be used where the release of Coenzyme A is coupled to a reaction that produces a colored or fluorescent product.

-

GC-MS Analysis of Products:

-

Stop the enzymatic reaction by adding a solvent (e.g., hexane).

-

Extract the ester product into the organic phase.

-

Analyze the extract by GC-MS to identify and quantify the this compound produced. Use an internal standard for accurate quantification.

-

Figure 2: General experimental workflow for studying the biosynthesis of pear aroma compounds.

Quantitative Data

The concentration of precursors and the final product can vary significantly depending on the pear cultivar, ripeness stage, and storage conditions. The following table summarizes representative quantitative data found in the literature.

| Compound | Pear Cultivar | Concentration | Reference |

| Precursors | |||

| Linoleic Acid | 'Nanguoli' | ~150 µg/g FW | [8] |

| Linolenic Acid | 'Nanguoli' | ~50 µg/g FW | |

| Volatile Products | |||

| This compound | 'Bartlett' | Key odorant | [4] |

| Hexyl acetate | 'Bartlett' | Key odorant | [4] |

| Hexanal | Various | 0.10–4.60 mg/kg FW | [17] |

| Butyl acetate | Various | - | [17] |

Conclusion and Future Directions

The biosynthesis of this compound in pears is a complex pathway that is central to the development of the fruit's characteristic aroma. While the general enzymatic steps are understood, further research is needed to elucidate the precise mechanisms of C10 chain formation and the introduction of the conjugated double bonds. Transcriptomic and metabolomic studies are powerful tools for identifying the specific genes and enzymes involved in these processes.[3][18] Isotopic labeling studies could also provide definitive evidence for the proposed pathway intermediates.[19] A deeper understanding of this biosynthetic pathway will be invaluable for breeding new pear cultivars with enhanced aroma profiles and for developing strategies to optimize the flavor of pears during post-harvest storage and processing.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. Ethyl decadienoate - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Molecular Network behind Volatile Aroma Formation in Pear (Pyrus spp. Panguxiang) Revealed by Transcriptome Profiling via Fatty Acid Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbenotes.com [microbenotes.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Engineering the Saccharomyces cerevisiae β-Oxidation Pathway to Increase Medium Chain Fatty Acid Production as Potential Biofuel | PLOS One [journals.plos.org]

- 13. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. Lipoxygenase activity determination [protocols.io]

- 17. Monitoring Volatile Organic Compounds in Different Pear Cultivars during Storage Using HS-SPME with GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Molecular Network behind Volatile Aroma Formation in Pear (Pyrus spp. Panguxiang) Revealed by Transcriptome Profiling via Fatty Acid Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Purification, cloning, and properties of an acyltransferase controlling shikimate and quinate ester intermediates in phenylpropanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Ethyl 2,4-Decadienoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-decadienoate, a conjugated fatty acid ester, is a molecule of significant interest in the fields of flavor chemistry, agricultural science, and potentially, drug development. It exists as four distinct geometric stereoisomers due to the presence of two double bonds at the C2 and C4 positions. These isomers—(2E,4Z), (2E,4E), (2Z,4E), and (2Z,4Z)—exhibit unique physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and known biological functions of these stereoisomers, with a particular focus on the well-characterized (2E,4Z) isomer, famously known as the "pear ester."

Physicochemical Properties of Ethyl 2,4-Decadienoate Stereoisomers

The spatial arrangement of the substituents around the double bonds in each stereoisomer significantly influences their physical and chemical characteristics. While the (2E,4Z) isomer is the most extensively studied due to its prominent role as a natural flavor compound, data for the other isomers is more limited.

| Property | (2E,4Z)-ethyl 2,4-decadienoate | (2E,4E)-ethyl 2,4-decadienoate | (2Z,4E)-ethyl 2,4-decadienoate | (2Z,4Z)-ethyl 2,4-decadienoate |

| Synonyms | Pear ester, Ethyl (E,Z)-2,4-decadienoate | Ethyl (E,E)-2,4-decadienoate | Ethyl (Z,E)-2,4-decadienoate | Ethyl (Z,Z)-2,4-decadienoate |

| CAS Number | 3025-30-7[1] | 7328-34-9 | 3025-31-8[2] | Not readily available |

| Molecular Formula | C₁₂H₂₀O₂[1] | C₁₂H₂₀O₂ | C₁₂H₂₀O₂[2] | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol [1] | 196.29 g/mol | 196.29 g/mol [2] | 196.29 g/mol |

| Appearance | Colorless to slightly yellow liquid[3][4] | Not readily available | Not readily available | Not readily available |

| Odor Profile | Characteristic Bartlett pear, green, waxy, fruity[5][6] | Not readily available | Not described[2] | Not readily available |

| Boiling Point | 70-72 °C at 0.05 mmHg[1][6] | Not readily available | 264.74 °C at 760 mmHg (estimated)[2] | Not readily available |

| Density | 0.905 g/mL at 25 °C[6] | Not readily available | Not readily available | Not readily available |

| Refractive Index | n20/D 1.486 (lit.)[6] | Not readily available | Not readily available | Not readily available |

| Solubility | Insoluble in water; soluble in alcohol[3] | Not readily available | Soluble in water (8.588 mg/L at 25 °C, estimated)[2] | Not readily available |

Synthesis of Ethyl 2,4-Decadienoate Stereoisomers

The stereoselective synthesis of each isomer is crucial for studying their individual properties and biological activities. Various synthetic strategies have been developed, with the Wittig reaction and organocuprate chemistry being prominent methods.

General Synthetic Workflow

Caption: General synthetic pathways to ethyl 2,4-decadienoate isomers.

Experimental Protocols

Stereoselective Synthesis of (2E,4Z)-ethyl 2,4-decadienoate via Organocuprate Addition [6][7]

This method provides high stereoselectivity for the (2E,4Z) isomer.

Materials:

-

(Z)-1-Heptenyl bromide

-

Lithium metal

-

Copper(I) iodide

-

Ethyl propiolate

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

Preparation of (Z)-1-Heptenyllithium: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), lithium metal is added to anhydrous diethyl ether. (Z)-1-Heptenyl bromide is then added dropwise at a controlled temperature (e.g., -78 °C) to form the corresponding lithium reagent.

-

Formation of the Lithium Di((Z)-1-heptenyl)cuprate: A suspension of copper(I) iodide in anhydrous THF is cooled to -78 °C. The freshly prepared (Z)-1-heptenyllithium solution is then added slowly to form the lithium di((Z)-1-heptenyl)cuprate.

-

Reaction with Ethyl Propiolate: Ethyl propiolate is added dropwise to the cuprate solution at -78 °C. The reaction mixture is stirred for a specified time and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation or column chromatography to yield predominantly (2E,4Z)-ethyl 2,4-decadienoate.[6] A typical synthesis can yield a mixture of 95% (2E,4Z) and 5% (2E,4E) isomers.[6]

Synthesis of (2E,4E)- and (2Z,4E)-isomers via Wittig Reaction [8]

The Wittig reaction offers a versatile route to various stereoisomers depending on the choice of reactants and reaction conditions.

Materials:

-

Hexyltriphenylphosphonium bromide

-

n-Butyllithium

-

Ethyl (E)-4-oxo-2-butenoate or Ethyl (Z)-4-oxo-2-butenoate

-

Anhydrous THF

Procedure:

-

Ylide Generation: Hexyltriphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere. n-Butyllithium is added dropwise at a low temperature (e.g., 0 °C) to generate the corresponding phosphonium ylide.

-

Wittig Reaction: The appropriate ethyl 4-oxo-2-butenoate isomer (E or Z) is added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to separate the desired stereoisomer from triphenylphosphine (B44618) oxide and any other byproducts. By carefully selecting the geometry of the ethyl 4-oxo-2-butenoate starting material, one can favor the formation of either the (2E,4E) or (2Z,4E) isomer.

Separation and Characterization of Stereoisomers

The separation and identification of the four stereoisomers are critical for understanding their individual contributions to flavor and biological activity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [9]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column: A polar capillary column, such as a VOCOL column, has been shown to be effective for separating the isomers.[9]

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 3 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Conditions: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-300.

Elution Order: The typical elution order on a polar capillary column is: (2E,4Z), (2Z,4E), (2Z,4Z), and (2E,4E).[9]

Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) [9]

Instrumentation:

-

HPLC system with a UV detector.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water containing silver nitrate (B79036) (e.g., 0.1 M AgNO₃). The silver ions interact with the double bonds, allowing for separation based on their stereochemistry.

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 260 nm (the λmax for conjugated dienes)

-

Column Temperature: 25 °C

Separation Principle: The separation is based on the formation of reversible charge-transfer complexes between the silver ions and the π-electrons of the double bonds. Isomers with less sterically hindered double bonds interact more strongly with the silver ions and are retained longer.

Caption: Analytical workflow for the separation and identification of isomers.

Biological Activity

The biological activity of ethyl 2,4-decadienoate stereoisomers is most prominently documented in the context of insect chemical ecology. The (2E,4Z) isomer acts as a potent kairomone for several pest insects.

Kairomonal Activity of (2E,4Z)-ethyl 2,4-decadienoate

The (2E,4Z) isomer, or pear ester, is a well-established attractant for the codling moth (Cydia pomonella), a major pest of apples, pears, and walnuts.[10][11] It attracts both male and female moths, making it a valuable tool for monitoring and potentially controlling this pest.[10]

This kairomonal activity has also been observed in other tortricid moth species, including the oriental fruit moth (Cydia molesta), and several chestnut-infesting species.[12][13] Electroantennography (EAG) studies have confirmed that the antennae of these insects show a significant response to the (2E,4Z) isomer.[10][14]

The biological activities of the other three stereoisomers are not as well-documented. However, the high stereospecificity of insect olfactory receptors suggests that their activities are likely to be different from that of the (2E,4Z) isomer.

Potential Olfactory Signaling Pathway

While the precise signaling cascade is not fully elucidated for ethyl 2,4-decadienoate, a general model for insect olfaction can be proposed.

Caption: A generalized model of an insect olfactory signaling pathway.

Conclusion

The stereoisomers of ethyl 2,4-decadienoate represent a fascinating class of molecules with diverse properties and applications. The (2E,4Z) isomer is a well-established and commercially important flavor and fragrance compound, as well as a valuable tool in integrated pest management. The other isomers, while less studied, hold potential for novel applications, and their synthesis and characterization are important areas for future research. A deeper understanding of the structure-activity relationships among these isomers will undoubtedly open up new avenues for their use in various scientific and industrial fields. Further investigation into the biological activities of the (2E,4E), (2Z,4E), and (2Z,4Z) isomers is particularly warranted.

References

- 1. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl (Z,E)-2,4-decadienoate, 3025-31-8 [thegoodscentscompany.com]

- 3. parchem.com [parchem.com]

- 4. bedoukian.com [bedoukian.com]

- 5. This compound, 3025-30-7 [thegoodscentscompany.com]

- 6. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. datapdf.com [datapdf.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Olfactory activity of this compound on oriental fruit moth adults - IOBC-WPRS [iobc-wprs.org]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

Olfactory Perception of Ethyl (E,Z)-2,4-decadienoate in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E,Z)-2,4-decadienoate, a volatile ester naturally occurring in ripe pears and apples, is a potent semiochemical that significantly influences the behavior of numerous insect species, particularly within the Tortricidae family of moths.[1][2] Commonly referred to as "pear ester," this compound acts as a powerful kairomone, a chemical signal emitted by one species that benefits another. For insects like the codling moth, Cydia pomonella, a major agricultural pest, the pear ester serves as a crucial cue for locating host plants for feeding and oviposition.[1][3] Its ability to attract both male and female moths makes it a valuable tool for monitoring and controlling pest populations.[1] This technical guide provides an in-depth overview of the current scientific understanding of how insects detect and process this important chemical signal, from the molecular level to behavioral responses. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and workflows.

Data Presentation: Quantitative Analysis of Responses

The perception of this compound elicits quantifiable physiological and behavioral responses in various insect species. The following tables summarize key data from electrophysiological, molecular, and behavioral studies.

Table 1: Electroantennography (EAG) Responses of Various Tortricid Moths to this compound

This table presents the mean electroantennogram (EAG) amplitudes, representing the summated electrical response of the entire antenna, from several tortricid species to varying doses of the pear ester. This comparative data highlights differences in antennal sensitivity among species.

| Species | Sex | Dose (µg) | Mean EAG Response (mV ± SE) | Reference |

| Cydia pomonella | Male | 1 | 0.81 ± 0.06 | [1] |

| 10 | 1.21 ± 0.08 | [1] | ||

| 100 | 1.63 ± 0.08 | [1] | ||

| Cydia pomonella | Female | 1 | 0.76 ± 0.06 | [1] |

| 10 | 1.15 ± 0.07 | [1] | ||

| 100 | 1.54 ± 0.09 | [1] | ||

| Cydia fagiglandana | Male | 1 | 0.44 ± 0.03 | [1] |

| 10 | 0.69 ± 0.04 | [1] | ||

| 100 | 0.99 ± 0.06 | [1] | ||

| Cydia splendana | Male | 1 | 0.50 ± 0.04 | [1] |

| 10 | 0.78 ± 0.05 | [1] | ||

| 100 | 1.12 ± 0.06 | [1] | ||

| Hedya nubiferana | Male | 1 | 0.41 ± 0.04 | [1] |

| 10 | 0.64 ± 0.05 | [1] | ||

| 100 | 0.92 ± 0.06 | [1] |

Table 2: Single-Cell Recordings from Cydia pomonella Olfactory Sensory Neurons

This table details the firing rate of individual olfactory sensory neurons (OSNs) in Cydia pomonella in response to the pear ester. Single-sensillum recording (SSR) allows for the characterization of specific neuron types.

| Neuron Type | Sex | Stimulus (Dose) | Response (spikes/s) | Reference |

| Pear Ester-Sensitive OSN | Male | This compound (1 µg) | ~120 | [4] |

| Mineral Oil (Control) | <10 | [4] |

Table 3: Molecular Binding Affinities in Cydia pomonella

This table shows the binding affinity of specific Odorant Binding Proteins (OBPs) from C. pomonella to this compound, as determined by fluorescence competitive binding assays. The dissolution constant (Ki) indicates the concentration of the ligand required to displace 50% of a fluorescent probe, with lower values signifying stronger binding.

| Protein | Ligand | Binding Affinity (Ki in µM) | Reference |

| CpomGOBP2a | This compound | 9.15 | [2] |

| CpomGOBP2b | This compound | 17.37 | [2] |

Table 4: Behavioral Responses of Cydia pomonella in Field Trapping Experiments

This table summarizes the results of field experiments, showing the number of male and female codling moths captured in traps baited with different lures. This data demonstrates the attractiveness of the pear ester under real-world conditions.

| Lure Type | Lure Loading | Mean Captures/Trap (Total) | Sex Ratio (M:F) | Orchard Context | Reference |

| Pear Ester | 3 mg | 15.6 | ~2.2:1 | Apple | [1] |

| Pear Ester | 10 mg | 12.5 | ~2.2:1 | Apple | [1] |

| Pear Ester | 40 mg | 6.7 | ~2.2:1 | Apple | [1] |

| Pheromone (Codlemone) | 1 mg | 54.2 | Males only | Apple | [1] |

| Pear Ester + Acetic Acid | 6 mg + 400 mg | Varies (comparable to pheromone) | Attracts both sexes | Apple | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the core experimental protocols used to study the olfactory perception of this compound.

Electroantennography (EAG)

EAG measures the overall electrical response of the insect antenna to a volatile stimulus. It is a powerful technique for screening compounds for olfactory activity.

Methodology:

-

Insect Preparation: An adult moth is restrained in a pipette tip or on a wax block, with only the head and antennae protruding.

-

Antenna Excision: One antenna is carefully excised at its base using fine scissors.

-

Electrode Placement: The base of the excised antenna is placed into a glass capillary reference electrode filled with a saline solution (e.g., Kaissling solution). The distal tip of the antenna is either brought into contact with or has a small segment removed to allow insertion into the recording electrode, also filled with saline.

-

Signal Amplification: The electrodes are connected to a high-impedance pre-amplifier (e.g., a Syntech IDAC-2) to amplify the voltage difference across the antenna.

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A defined volume of air containing the test odorant (this compound dissolved in a solvent like mineral oil or hexane (B92381) and applied to filter paper) is injected into the airstream for a short duration (e.g., 0.5 seconds) using a stimulus controller.

-

Data Recording and Analysis: The resulting depolarization of the antennal preparation (the EAG signal) is recorded and measured in millivolts (mV). Responses are typically normalized by subtracting the response to a solvent control.

Single-Sensillum Recording (SSR)

SSR (also known as Single-Cell Recording, SCR) is a refined electrophysiological technique that allows for the recording of action potentials (spikes) from individual Olfactory Sensory Neurons (OSNs) housed within a single sensillum.

Methodology:

-

Insect Immobilization: The moth is immobilized in a tube or on a stage, with one antenna stabilized using dental wax or fine pins.

-

Reference Electrode: A sharp reference electrode (e.g., tungsten or glass) is inserted into a non-olfactory part of the insect, such as the compound eye.

-

Recording Electrode: A very sharp tungsten electrode is carefully maneuvered under high magnification to make contact with the base of a specific olfactory sensillum (e.g., sensilla trichodea or sensilla auricillica).

-

Stimulus Delivery: A stimulus delivery system, identical to that used in EAG, directs a pulse of odor-laden air over the antenna.

-

Data Acquisition: The extracellular action potentials from the OSN(s) within the sensillum are amplified, filtered, and recorded.

-

Data Analysis: The firing rate (spikes per second) of the neuron is calculated before, during, and after the stimulus. The response is quantified as the increase in spike frequency over the pre-stimulus background rate.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful analytical technique used to identify which specific compounds in a complex mixture (e.g., a natural pear extract) are biologically active.

Methodology:

-

Sample Injection: A volatile extract (e.g., headspace collection from ripe pears) is injected into a gas chromatograph (GC).

-

Chromatographic Separation: The GC separates the components of the mixture based on their volatility and interaction with the column's stationary phase.

-

Effluent Splitting: At the end of the GC column, the effluent is split. One portion goes to a standard GC detector (e.g., a Flame Ionization Detector, FID), which produces a chromatogram showing all separated compounds.

-

Antennal Detection: The other portion of the effluent is directed into a stream of humidified air flowing over an EAG preparation (as described above).

-

Simultaneous Recording: The signals from both the FID and the antenna (EAD) are recorded simultaneously.

-

Analysis: By aligning the two traces, any compound that elicits a significant EAG response can be identified by its corresponding peak on the FID chromatogram. These active compounds can then be identified by GC-Mass Spectrometry (GC-MS).

Visualizations: Pathways and Workflows

Signaling Pathways

The perception of this compound in Cydia pomonella begins at the antenna and involves a series of molecular interactions that convert the chemical signal into an electrical one.

Caption: Molecular signaling cascade for pear ester perception in C. pomonella.

Experimental Workflows

Visualizing the flow of an experiment can clarify complex procedures. The following diagrams illustrate the workflows for identifying active compounds and characterizing their corresponding receptors.

Caption: Workflow for identifying active compounds using GC-EAD.

Caption: Logical flow from molecular detection to behavioral response.

Conclusion

The olfactory perception of this compound is a well-documented and critical process for several insect species, most notably the codling moth, Cydia pomonella. Research has elucidated a clear pathway from the binding of this kairomone by specific odorant-binding proteins (CpomGOBP2a/b) to the activation of a dedicated olfactory receptor (CpomOR3), resulting in neuronal firing and a distinct electrophysiological signature.[1][2] This peripheral detection ultimately drives crucial behaviors such as host-plant location and mate-finding. The high sensitivity and specificity of this system underscore its ecological importance and present significant opportunities for exploitation in pest management strategies. By leveraging this detailed understanding of the molecular and physiological mechanisms, researchers and drug development professionals can design more effective and targeted semiochemical-based tools, such as enhanced monitoring lures or behavioral disruptants, to contribute to sustainable agriculture and pest control.

References

The Pear Ester: A Technical Guide to Ethyl (E,Z)-2,4-decadienoate

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Discovery, Analysis, and Sensory Significance of a Key Aroma Compound.

Ethyl (E,Z)-2,4-decadienoate, colloquially known as the "pear ester," is a volatile organic compound paramount to the characteristic aroma of many pear varieties, most notably the Bartlett (Williams Bon Chretien) pear.[1][2] Its discovery and subsequent characterization have been pivotal in the fields of flavor chemistry, food science, and chemical ecology. This technical guide provides a comprehensive overview of the core scientific principles and methodologies associated with this influential flavor compound.

Chemical and Physical Properties

This compound is a colorless liquid with a potent and distinctive aroma described as green, fruity, and reminiscent of ripe Bartlett pears.[1][2][3] It is a fatty acid ethyl ester with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol .[4]

| Property | Value |

| Molecular Formula | C12H20O2 |

| Molecular Weight | 196.29 g/mol |

| Appearance | Colorless liquid |

| Odor | Green, waxy, pear, apple, sweet, fruity, tropical[5] |

| Boiling Point | 70-72 °C at 0.05 mmHg |

| CAS Number | 3025-30-7 |

Quantitative Analysis in Pear Cultivars

The concentration of this compound varies significantly among different pear cultivars, contributing to their unique aroma profiles. The Bartlett pear is particularly known for its high content of this ester. While comprehensive data across all cultivars is extensive, the following table summarizes representative concentrations found in select varieties through Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

| Pear Cultivar | Concentration (ng/g Fresh Weight) | Reference |

| Anli | 1.13 | |

| Jianbali | Not Specified | |

| Nanguoli | 3.06 | |

| Dr. Guyot | Highest among 12 cultivars studied (specific value not provided) | [6] |

Experimental Protocols

Isolation and Analysis of this compound from Pears via HS-SPME-GC-MS

This method is a standard for the analysis of volatile compounds in fruits.

1. Sample Preparation:

-

Fresh pear tissue is homogenized.

-

To enhance the release of volatiles and prevent browning, a salt solution (e.g., NaCl) can be added during homogenization.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

An aliquot of the pear homogenate is placed in a sealed vial.

-

The sample is incubated at a controlled temperature (e.g., 80°C for 15 minutes) to allow volatile compounds to accumulate in the headspace.[6]

-

A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is exposed to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.[6]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are desorbed.

-

The compounds are separated on a capillary column (e.g., VOCOL).

-

The separated compounds are then detected and identified by a mass spectrometer.

4. Quantification:

-

Quantification is typically performed using an internal standard (e.g., cyclohexanone) and creating a calibration curve.[6]

Stereoselective Synthesis of this compound

Several methods for the stereoselective synthesis of the pear ester have been developed. One common approach involves the use of organocuprate chemistry.[1][2]

1. Formation of the Organocuprate Reagent:

-

cis-1-Heptenyl bromide is reacted with lithium metal to form the corresponding organolithium reagent.

-

This organolithium reagent is then treated with a copper(I) salt (e.g., copper(I) iodide) to generate the lithium di-(cis-1-heptenyl)cuprate.

2. Conjugate Addition:

-

The organocuprate reagent is reacted with ethyl propiolate. The cuprate (B13416276) undergoes a conjugate addition to the alkyne, followed by protonolysis, to yield a mixture of isomeric esters.

3. Purification:

-

The desired this compound is then purified from the reaction mixture, typically by fractional distillation.

Sensory Descriptive Analysis of Pear Aroma

Sensory analysis is crucial for correlating chemical data with human perception of flavor.

1. Panelist Training:

-

A panel of assessors (typically 8-12 individuals) is trained over an extended period (e.g., 3 months).[7]

-

Training includes the recognition of basic tastes and aromas, familiarization with texture attributes, and the use of intensity scales.[7]

2. Vocabulary Development:

-

The panel collaboratively develops a specific vocabulary to describe the aroma, taste, and texture of pears.[7]

-

Reference standards are established for each descriptive term to ensure consistency.

3. Sample Evaluation:

-

Pear samples are prepared and presented to the panelists in a controlled environment (e.g., in a light booth to standardize visual assessment).[7]

-

Panelists rate the intensity of each attribute on a structured scale (e.g., a 0-10 category scale where 0 is none and 10 is extreme).[7]

4. Data Analysis:

-

The sensory data is statistically analyzed to determine significant differences in the sensory profiles of different pear cultivars or treatments.

Key Aroma Descriptors for Pears:

-

Pear aroma

-

Grassy/green aroma

-

Floral aroma

-

Fruity flavor

-

Apple aroma

-

Fermented aroma

-

Stemmy/woody aroma[8]

Biosynthesis of this compound in Pears

The biosynthesis of esters in pears, including this compound, originates from the fatty acid metabolic pathway.

1. Liberation of Fatty Acids:

-

Lipases release fatty acids, such as linoleic and linolenic acids, from lipids.

2. Lipoxygenase (LOX) Pathway:

-

The lipoxygenase (LOX) enzyme catalyzes the oxidation of unsaturated fatty acids to form hydroperoxides.

3. Hydroperoxide Lyase (HPL) Action:

-

Hydroperoxide lyase (HPL) cleaves the hydroperoxides to produce shorter-chain aldehydes.

4. Reduction to Alcohols:

-

Alcohol dehydrogenase (ADH) reduces the aldehydes to their corresponding alcohols.

5. Esterification:

-

Finally, alcohol acyltransferase (AAT) catalyzes the esterification of the alcohol with an acyl-CoA (derived from fatty acid metabolism) to form the final ester, such as this compound.

Conclusion

This compound is a cornerstone of pear aroma, influencing consumer preference and defining the sensory quality of numerous cultivars. A thorough understanding of its chemical properties, analytical methodologies, and biosynthetic origins is essential for researchers and professionals in the food and flavor industries. The protocols and data presented in this guide offer a foundational resource for further investigation and application of this significant flavor compound.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. bedoukian.com [bedoukian.com]

- 4. Ethyl decadienoate - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. DEVELOPING A SENSORY DESCRIPTIVE PANEL FOR PEAR QUALITY EVALUATION [actahort.org]

- 8. treefruitresearch.org [treefruitresearch.org]

The Pivotal Role of Ethyl (E,Z)-2,4-decadienoate in Fruit Aroma Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl (E,Z)-2,4-decadienoate, a volatile ester renowned for its characteristic pear-like aroma, is a crucial component in the complex tapestry of fruit fragrances. This technical guide delves into the core aspects of this influential compound, exploring its occurrence, biosynthesis, sensory properties, and the analytical methodologies used for its characterization. The information presented herein is intended to provide a comprehensive resource for professionals in research, science, and drug development who are engaged with flavor and fragrance chemistry.

Occurrence and Sensory Profile

This compound is a naturally occurring compound identified in a variety of fruits, where it contributes significantly to their distinctive aromas.[1][2][3] Its sensory profile is predominantly characterized by a strong, sweet, and juicy Bartlett pear note.[4] However, its aromatic character is multifaceted, with nuances of green, waxy, apple, and tropical fruits also being reported.[4][5] This complexity allows it to play a role in the aroma profiles of not just pears, but also apples, grapes, quince, and mangoes.[1][5]

The concentration of this compound can vary significantly between different fruit species and even among cultivars of the same species, influencing the final perceived aroma.

Quantitative Data on this compound in Fruits

The following table summarizes the reported concentrations of this compound in various fruits. These values are typically determined using techniques such as gas chromatography-mass spectrometry (GC-MS).

| Fruit Species | Cultivar/Variety | Concentration (µg/kg) | Reference |

| Pear (Pyrus communis) | Williams (Bartlett) | Major component | [6] |

| Pear (Pyrus communis) | Doyenné du Comice | Not specified | |

| Apple (Malus domestica) | Various | Present | [1][2][3] |

| Grape (Vitis vinifera) | Concord | Present | [1][2] |

| Quince (Cydonia oblonga) | Present | [2] |

Note: "Present" indicates that the compound has been identified, but specific quantitative data was not available in the cited literature. The concentration of volatile compounds can be influenced by factors such as ripeness, storage conditions, and analytical methodology.

Biosynthesis of this compound in Fruits

The biosynthesis of this compound in fruits is a multi-step enzymatic process primarily rooted in the metabolism of fatty acids. The lipoxygenase (LOX) pathway is the central route for the formation of many fruit aroma compounds, including this important ester.[7][8][9]

The key steps in the biosynthesis are:

-

Release of Fatty Acids: Linoleic and linolenic acids are the primary precursors, released from membrane lipids by the action of lipases.

-

Lipoxygenase (LOX) Action: LOX enzymes catalyze the dioxygenation of these polyunsaturated fatty acids to form hydroperoxides.[8]

-

Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxides are then cleaved by HPL to produce shorter-chain aldehydes.

-

Alcohol Dehydrogenase (ADH) Reduction: These aldehydes can be reduced to their corresponding alcohols by ADH.

-

Alcohol Acyltransferase (AAT) Esterification: The final and crucial step is the esterification of an alcohol with an acyl-CoA molecule, catalyzed by alcohol acyltransferases (AATs).[10][11][12][13][14] The specificity of the AAT enzyme for its substrates plays a significant role in determining the final ester profile of the fruit.[10][14]

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. Ethyl decadienoate - Wikipedia [en.wikipedia.org]

- 4. This compound, 3025-30-7 [thegoodscentscompany.com]

- 5. This compound, 3025-30-7 [perflavory.com]

- 6. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]

- 7. Molecular Regulatory Mechanisms Affecting Fruit Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Molecular Network behind Volatile Aroma Formation in Pear (Pyrus spp. Panguxiang) Revealed by Transcriptome Profiling via Fatty Acid Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Ethyl (E,Z)-2,4-decadienoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E,Z)-2,4-decadienoate, also known as pear ester, is a naturally occurring volatile substance found in ripening fruits such as pears and apples.[1][2] It is widely used as a flavoring agent in the food industry and as a fragrance ingredient.[2][3] Additionally, its synthetic form, which is structurally and functionally identical to the natural compound, is utilized as a biochemical pesticide to disrupt the mating behavior of the codling moth, a significant agricultural pest.[1] This guide provides a comprehensive overview of the toxicological data for this compound, compiled from regulatory assessments and scientific studies, to inform researchers, scientists, and drug development professionals.

Regulatory Standing and Overall Safety Assessment

This compound is generally considered to be of low toxicity.[4][5] In the United States, the Environmental Protection Agency (EPA) has established an exemption from the requirement of a tolerance for its residues in or on all food commodities when used as a codling moth mating disruptor in accordance with good agricultural practices.[1] The Food and Drug Administration (FDA) has also approved its use as a food additive.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3] Toxicological studies have not identified any specific toxic endpoints, and it is not considered to be a mutagen, genotoxic, or a developmental toxicant.[1][6]

Quantitative Toxicological Data

The available quantitative toxicological data for this compound is summarized in the tables below. These studies have been conducted to assess acute toxicity, irritation, and sensitization potential.

Table 1: Acute Toxicity Data

| Test Type | Species | Route | Value | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 > 4,027 mg/kg | [4] |

| Acute Oral Toxicity | Rat | Oral | LD50 > 5000 mg/kg | [7] |

| Acute Dermal Toxicity | Rat | Dermal | Predicted LD50 > 2,000 mg/kg | [4] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 > 5000 mg/kg | [7] |

Table 2: Irritation and Sensitization Data

| Test Type | Species | Result | Reference |

| Primary Eye Irritation | Rabbit | Moderately irritating | [4] |

| Primary Dermal Irritation | Rabbit | Non-irritant | [4] |

| Dermal Sensitization | Guinea Pig | Not a dermal sensitizer | [4] |

Experimental Protocols

The toxicological evaluation of this compound has been conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). While specific study reports are not publicly available, the methodologies can be inferred from the standard OECD guidelines for each test type.

Acute Oral Toxicity (Likely based on OECD Guideline 401, 420, or 423)

The acute oral toxicity was likely determined by administering this compound to rats via oral gavage. The study would have involved a single dose or multiple doses within 24 hours. Animals would be observed for a set period, typically 14 days, for signs of toxicity and mortality. The LD50 value, the dose estimated to be lethal to 50% of the test animals, was then determined.

Acute Dermal Toxicity (Likely based on OECD Guideline 402)

For the acute dermal toxicity assessment, the substance would be applied to a shaved area of the skin of rats or rabbits. The application site would be covered with a porous gauze dressing for a 24-hour exposure period. Observations for signs of toxicity and mortality would be made over a 14-day period to determine the LD50 via the dermal route.

Primary Eye Irritation (Likely based on OECD Guideline 405)

To assess eye irritation, a measured amount of this compound would be instilled into the conjunctival sac of one eye of albino rabbits, with the other eye serving as a control. The eyes would be examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for corneal opacity, iritis, and conjunctival redness and chemosis to evaluate the degree of irritation.

Primary Dermal Irritation (Likely based on OECD Guideline 404)

The dermal irritation potential was likely evaluated by applying the test substance to a small patch of skin on rabbits. The skin would be observed for signs of erythema (redness) and edema (swelling) at various time points after application and removal of the patch. The lack of significant skin reactions led to the classification as a non-irritant.

Dermal Sensitization (Likely based on OECD Guideline 406)

The potential to cause skin sensitization was likely assessed using the guinea pig maximization test. This involves an induction phase where the substance is administered intradermally and topically to induce a potential allergic response. After a rest period, a challenge dose is applied to a naive skin site. The absence of a significant skin reaction in the test animals compared to a control group indicates a lack of sensitization potential.

Genotoxicity (Ames Test - Likely based on OECD 471 and In Vitro Micronucleus Test - Likely based on OECD 487)

Genotoxicity was assessed to determine if the substance could cause genetic mutations. The Ames test, a bacterial reverse mutation assay, would expose specific strains of Salmonella typhimurium and Escherichia coli to this compound with and without metabolic activation. A negative result indicates no induction of gene mutations. The in vitro micronucleus test would have exposed mammalian cells in culture to the substance. The absence of an increase in the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division) would indicate that the substance is not clastogenic or aneugenic.[6]

Visualizations: Experimental Workflows

As no specific toxicological signaling pathways have been identified for this compound due to its low toxicity, the following diagrams illustrate the logical workflows for the key toxicological assessments performed.

Caption: Workflow for Acute Toxicity Testing.

Caption: Workflow for Irritation and Sensitization Testing.

Caption: Workflow for Genotoxicity Testing.

Conclusion

The comprehensive toxicological data available for this compound consistently indicates a low order of toxicity. No significant adverse effects have been identified in acute, irritation, sensitization, and genotoxicity studies. Its established safety profile is reflected in its widespread approval for use in food and as a pesticide with an exemption from tolerance. For professionals in research, science, and drug development, this compound can be considered a substance with a well-characterized and favorable toxicological profile.

References

- 1. policycommons.net [policycommons.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. flashpointsrl.com [flashpointsrl.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Ethyl (E,Z)-2,4-decadienoate: A Technical Guide to its Role as a Semiochemical in Insect Communication

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (E,Z)-2,4-decadienoate is a naturally occurring volatile organic compound, most notably identified as a key component of the aroma of ripe pears.[1][2][3] Beyond its significance in the flavor and fragrance industry, this ester plays a crucial role in the chemical ecology of various insect species, acting as a potent semiochemical. This technical guide provides an in-depth analysis of this compound's function in insect communication, its biosynthesis, the mechanisms of its perception by insects, and its application in pest management strategies. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and pest control.

Introduction

This compound, often referred to as the "pear ester," is a powerful kairomone, a type of semiochemical that benefits the receiver but not the emitter.[4] It is a primary attractant for several economically significant insect pests, most prominently the codling moth, Cydia pomonella, a major pest of pome fruits and walnuts worldwide.[5][6][7] This kairomone attracts both male and female codling moths, making it a valuable tool for monitoring and controlling their populations.[6] Understanding the intricate details of its biosynthesis, perception, and the behavioral responses it elicits is paramount for the development of novel and sustainable pest management strategies.

Biosynthesis of this compound in Host Plants

The characteristic aroma of fruits like pears is due to a complex mixture of volatile organic compounds, with esters being major contributors.[1] The biosynthesis of this compound in pears is intrinsically linked to the fatty acid metabolism of the fruit.[8] Straight-chain esters, alcohols, and aldehydes are primarily generated through the lipoxygenase (LOX) pathway, which acts on unsaturated fatty acids such as linoleic acid (C18:2) and linolenic acid (C18:3).[8][9]

The general pathway involves the following key steps:

-

Lipolysis: Liberation of free fatty acids from lipids.

-

Oxidation: The LOX enzyme system catalyzes the oxidation of unsaturated fatty acids.

-

Hydroperoxide Lyase (HPL) action: Cleavage of the resulting hydroperoxides into smaller aldehydes.

-

Reduction/Oxidation: Aldehydes can be reduced to alcohols by alcohol dehydrogenase (ADH) or oxidized to carboxylic acids.

-

Esterification: Finally, alcohol acyltransferase (AAT) catalyzes the formation of esters from an alcohol and an acyl-CoA molecule.[8]

While the precise enzymatic steps leading to the specific 2,4-decadienoate structure are a subject of ongoing research, the LOX pathway provides the fundamental framework for its formation in ripe pear fruit.

Perception in Insects: Olfactory Signaling Pathway

Insects detect volatile chemical cues through a sophisticated olfactory system primarily located on their antennae. The perception of this compound by the codling moth, Cydia pomonella, involves a specific olfactory receptor, CpomOR3.[10] This receptor is part of a larger family of odorant receptors (ORs) that are responsible for the specificity of olfactory sensory neuron (OSN) responses.[11][12]

The signal transduction cascade is initiated when the kairomone enters the sensillum lymph and binds to an Odorant Binding Protein (OBP). The OBP transports the hydrophobic molecule to the dendritic membrane of the OSN, where it interacts with the CpomOR3/Orco receptor complex. This interaction leads to the opening of an ion channel, causing a depolarization of the neuron and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.[10]

Behavioral and Electrophysiological Responses

The attraction of insects to this compound has been quantified through various electrophysiological and behavioral assays.

Data Presentation

The following tables summarize quantitative data from key studies on the effects of this compound on Cydia pomonella and other tortricid moths.

Table 1: Electroantennography (EAG) Responses of Various Tortricid Moths to this compound

| Species | Dose (µg) | Mean EAG Response (mV) ± SE | Reference |

| Cydia pomonella | 1 | 0.85 ± 0.07 | [4] |

| 10 | 1.25 ± 0.10 | [4] | |

| 100 | 1.60 ± 0.12 | [4] | |

| Cydia fagiglandana | 1 | 0.45 ± 0.05 | [4] |

| 10 | 0.70 ± 0.06 | [4] | |

| 100 | 0.95 ± 0.08 | [4] | |

| Cydia splendana | 1 | 0.30 ± 0.04 | [4] |

| 10 | 0.55 ± 0.05 | [4] | |

| 100 | 0.80 ± 0.07 | [4] |

Table 2: Field Trapping of Cydia pomonella with this compound Baits

| Lure Load (mg) | Mean Trap Catch (moths/trap) | Sex Ratio (M:F) | Orchard Type | Reference |

| 0.1 | 5.6 | 10:1 | Apple | [13] |

| 1.0 | 12.3 | 5:1 | Apple | [13] |

| 1.0 (with pheromone) | 25.8 (males only) | - | Apple | [14] |

| 10.0 | 8.9 | Not specified | Apple | [15] |

| 40.0 | 4.2 | Not specified | Apple | [15] |

Table 3: Effect of this compound on Cydia pomonella Oviposition in Laboratory Assays

| Lure Load (µg) | Mean Number of Eggs Laid (per female) | Assay Type | Reference |

| 1.0 | 45.2 | No-choice | [15] |

| 100.0 | 48.9 | No-choice | [15] |

| Control (solvent) | 22.1 | No-choice | [15] |

| 1.0 vs. Control | Significantly more near lure | Choice | [15] |

Experimental Protocols

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical potential from an insect's antenna in response to an olfactory stimulus.

Protocol:

-

Insect Preparation: An adult moth is restrained, and the head is excised.

-

Antenna Preparation: One antenna is carefully removed and mounted between two electrodes. A small portion of the distal tip may be clipped to ensure good electrical contact.

-

Electrode Placement: The base of the antenna is connected to the reference electrode, and the tip to the recording electrode. Both electrodes are filled with a saline solution.

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air carrying a known concentration of this compound is injected into the airstream.

-

Data Recording: The change in electrical potential across the antenna is amplified, filtered, and recorded using specialized software. The amplitude of the negative deflection is measured as the EAG response.

Olfactometer Bioassay

An olfactometer is used to study the behavioral response of an insect to an odor source in a controlled environment.

Protocol:

-

Apparatus: A Y-tube or multi-arm olfactometer is used. Each arm is connected to a separate air source that is purified and humidified.

-

Odor Source: A filter paper impregnated with a known concentration of this compound is placed in the airflow of one arm. A solvent control is used in the other arm(s).

-

Insect Release: A single insect is released at the base of the olfactometer.